CYP1A1 Inhibitory Potency: A Shift Towards Microsomal Enzyme Interaction vs. Mitoxantrone
Compound 61548-23-0 acts as a direct inhibitor of Cytochrome P450 1A1 (Aryl hydrocarbon hydroxylase, AHH) with an IC50 of 5.00 µM in 3-methylcolanthrene-induced rat liver microsomes [1]. In contrast, mitoxantrone's effect on AHH is significantly weaker, requiring a 1-3 mM concentration to inhibit metabolism by only 41-56%, representing a >200-fold potency loss compared to the target compound [2]. This demonstrates a fundamental shift in biological mechanism from a DNA intercalator to a protein-based enzyme inhibitor.
| Evidence Dimension | CYP1A1 (AHH) Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 5.00 µM |
| Comparator Or Baseline | Mitoxantrone: 41% inhibition at 1 mM; 56% inhibition at 3 mM |
| Quantified Difference | Target compound is >200-fold more potent on a concentration basis. |
| Conditions | 3-methylcolanthrene-induced rat liver microsomes |
Why This Matters
This verifies the compound’s utility as a selective, non-DNA-damaging tool for probing CYP1A1-mediated metabolism and drug-drug interactions, a feature entirely absent in mitoxantrone.
- [1] ChEMBL/BindingDB. BDBM50404853 (CHEMBL156313). Affinity Data: IC50 target Cytochrome P450 1A1. View Source
- [2] Kharasch, E. D., Wendel, N. K., & Novak, R. F. (1987). Anthracenedione antineoplastic agent effects on drug metabolism in vitro and in vivo: relationship between structure and mechanism of inhibition. Fundamental and Applied Toxicology, 9(1), 18–25. View Source
